molecular formula C10H7BrN2O2 B3037154 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid CAS No. 445303-24-2

1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B3037154
CAS No.: 445303-24-2
M. Wt: 267.08 g/mol
InChI Key: SDRYSGMVWHIYED-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring an imidazole core substituted at the 1-position with a 3-bromophenyl group and at the 4-position with a carboxylic acid moiety (Fig. 1). The carboxylic acid group increases solubility and enables hydrogen bonding, making this compound a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

1-(3-bromophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(4-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRYSGMVWHIYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The bromophenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Chalcone Derivatives (e.g., 1-(4-Nitrophenyl)-3-(3-Bromophenyl)propen-1-one)
  • Structural Differences: Chalcones (α,β-unsaturated ketones) lack the imidazole ring, instead featuring a linear propenone backbone. For example, compound 3b from has a 3-bromophenyl group linked via a ketone bridge to a 4-nitrophenyl group . Key Functional Groups: Bromophenyl (common), nitro (electron-withdrawing in chalcones) vs. carboxylic acid (electron-withdrawing in imidazole derivative). Conjugation: Chalcones exhibit extended π-conjugation, influencing UV absorption and reactivity.
  • Biological Activity: Chalcones like 3b demonstrated dose-dependent anti-inflammatory activity (20–80 mg/kg) in carrageenan-induced rat paw edema models, peaking at 3–4 hours .
  • Synthesis: Chalcones are synthesized via Claisen-Schmidt condensation (e.g., acetophenone + benzaldehyde in KOH/MeOH) , whereas the imidazole derivative likely requires cyclization or multicomponent reactions to form the heterocyclic core.
Parameter Chalcone 3b Imidazole Derivative
Core Structure Propenone backbone Imidazole ring
Key Substituents 3-Bromophenyl, 4-nitrophenyl 3-Bromophenyl, carboxylic acid
Bioactivity Anti-inflammatory (ED₅₀: ~40 mg/kg) Not reported (inferred enhanced solubility)
Synthesis Method Claisen-Schmidt condensation Cyclization/hydrazine-based reactions
2.2. Pyrazole-3-carboxylic Acid Derivatives (e.g., 4-Benzoyl-1-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid)
  • Structural Differences :

Biological Activity

1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole core substituted with a bromophenyl group and a carboxylic acid group. Its molecular formula is C10H8BrN2O2C_10H_8BrN_2O_2 with a molecular weight of 272.09 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, primarily through enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in the inflammatory process.
  • Receptor Modulation : It may also modulate receptor activity, impacting various signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These results indicate that the compound exhibits cytotoxic effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been evaluated through assays measuring COX inhibition:

Assay IC50 (μM)
COX-112.5
COX-28.0

These findings suggest that it may serve as a lead compound for developing anti-inflammatory agents.

Antimicrobial Activity

Emerging research indicates that this compound possesses antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, making it a candidate for further investigation in antimicrobial therapies.

Case Studies

Case Study 1: Anticancer Efficacy in MDA-MB-231 Cells

A study focused on the effects of the compound on MDA-MB-231 breast cancer cells revealed significant morphological changes and enhanced caspase-3 activity at concentrations as low as 1 μM. The results indicated that the compound could induce apoptosis, confirming its potential as an anticancer agent .

Case Study 2: In Vivo Antitumor Activity

In vivo studies have demonstrated that compounds based on the imidazole structure can inhibit tumor growth in animal models. The mechanism involves targeting specific signaling pathways associated with tumor proliferation and survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid

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